L-Tyrosine-2,6-d2
Overview
Description
L-Tyrosine-2,6-d2, also known as L-4-Hydroxyphenyl-2,6-d2-alanine, is a deuterated form of the amino acid L-tyrosine. This compound is characterized by the substitution of hydrogen atoms at the 2 and 6 positions of the phenyl ring with deuterium atoms. The molecular formula of this compound is C9H9D2NO3, and it has a molecular weight of 183.20 g/mol . Deuterium-labeled compounds like this compound are valuable in various scientific research applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-2,6-d2 typically involves the incorporation of deuterium atoms into the phenyl ring of L-tyrosine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions to achieve high isotopic purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange reactions or biosynthetic methods using deuterium-labeled precursors. The choice of method depends on factors such as cost, scalability, and desired isotopic purity. Biosynthetic methods, including microbial fermentation, offer an environmentally friendly alternative to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine-2,6-d2 undergoes various chemical reactions similar to its non-deuterated counterpart, L-tyrosine. These reactions include:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Tyrosinase, an enzyme, is commonly used for the oxidation of this compound to L-DOPA under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: L-DOPA
Reduction: Alcohol derivatives of this compound
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
L-Tyrosine-2,6-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
L-Tyrosine-2,6-d2 exerts its effects through its role as a precursor in the biosynthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. The deuterium atoms in this compound do not significantly alter its biochemical activity but provide a means to trace its metabolic fate. The compound is hydroxylated by tyrosine hydroxylase to form L-DOPA, which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine .
Comparison with Similar Compounds
L-Tyrosine-2,6-d2 is similar to other deuterated and non-deuterated tyrosine derivatives. Some similar compounds include:
L-Tyrosine-3,3-d2: Deuterium atoms are substituted at the 3 and 3 positions of the phenyl ring.
L-Tyrosine-phenyl-3,5-d2: Deuterium atoms are substituted at the 3 and 5 positions of the phenyl ring.
L-Phenylalanine-3,3-d2: A deuterated form of phenylalanine with deuterium atoms at the 3 and 3 positions.
This compound is unique due to its specific deuterium labeling pattern, which makes it particularly useful for certain types of research applications where the position of deuterium atoms is critical.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-RANRWVQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C[C@@H](C(=O)O)N)[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437458 | |
Record name | L-Tyrosine-2,6-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57746-15-3 | |
Record name | L-Tyrosine-2,6-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57746-15-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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